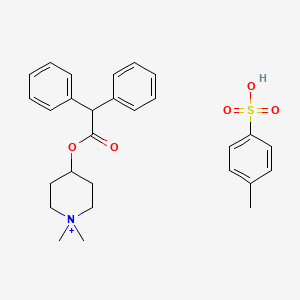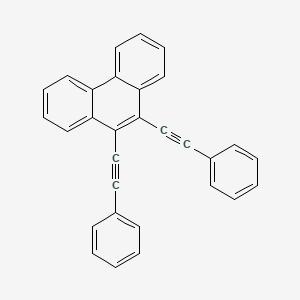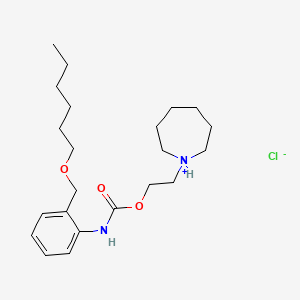
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a carbanilate moiety, making it a unique structure for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Group: This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions.
Attachment of Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of Carbanilate Moiety: This step involves the reaction of phenol derivatives with chloroformates under basic conditions to form the carbanilate ester.
Final Coupling: The hexahydro-1H-azepin-1-yl group is coupled with the carbanilate ester using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The hexahydro-1H-azepin-1-yl group may interact with biological receptors, while the carbanilate moiety can modulate enzymatic activities. These interactions can lead to various biological effects, depending on the context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Azepin-1-amine, hexahydro-: A related compound with similar structural features.
2H-Azepin-2-one, hexahydro-1-methyl-: Another compound with a hexahydro-azepin core.
Uniqueness
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
80171-85-3 |
|---|---|
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
2-(azepan-1-ium-1-yl)ethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-11-17-26-19-20-12-7-8-13-21(20)23-22(25)27-18-16-24-14-9-5-6-10-15-24;/h7-8,12-13H,2-6,9-11,14-19H2,1H3,(H,23,25);1H |
Clave InChI |
GWWPWHXCAYLDPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


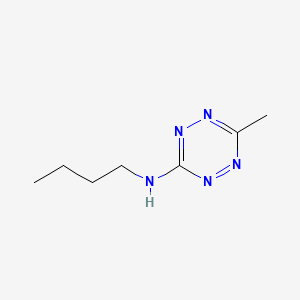
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
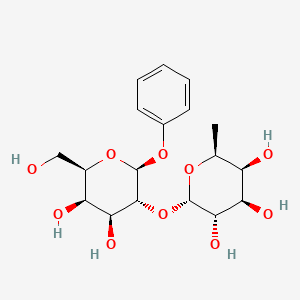
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)

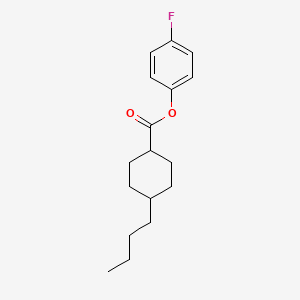

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
